molecular formula C22H32O3 B587255 6,7-Dihydro Canrenone Lactol CAS No. 52520-27-1

6,7-Dihydro Canrenone Lactol

Numéro de catalogue B587255
Numéro CAS: 52520-27-1
Poids moléculaire: 344.495
Clé InChI: GCPALHVCPNEJKY-ZQVQXZBISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,7-Dihydro Canrenone Lactol is a biochemical compound with the molecular formula C22H32O3 and a molecular weight of 344.49 . It is also known as 17-Hydroxy-3-oxo-17α-pregn-4-ene-21-carboxaldehyde Cyclic 21,17-Hemiacetal .


Synthesis Analysis

The synthesis of this compound and its derivatives has been described in various studies . The starting material for all derivatives is canrenone, which is obtained by acid-catalyzed lactonization of potassium canrenoate . The epoxidation of canrenone leads to the formation of 6 alpha, 7 alpha-epoxycanrenone .


Molecular Structure Analysis

The molecular structure of this compound consists of 22 carbon atoms, 32 hydrogen atoms, and 3 oxygen atoms . Further structural analysis would require more specific information or advanced analytical techniques.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 344.49 and a molecular formula of C22H32O3 . More specific properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.

Applications De Recherche Scientifique

Metabolic Conversion and Disposition Kinetics

The metabolic conversion of spironolactone to canrenone was studied in rats to understand the disposition kinetics of these compounds. Spironolactone undergoes a fast hydrolysis to a 7α-thiol function, followed by a rate-limiting step yielding the 4,6-dien-3-one function present in canrenone. This conversion is crucial in the drug's metabolic pathway, with the elimination of intravenous doses occurring predominantly through biliary excretion followed by extensive enterohepatic cycling. This study provides insight into the metabolic processes involving canrenone and its precursors, highlighting the importance of understanding these pathways in pharmacokinetics and drug metabolism (Sadee, Abshagen, Finn, & Rietbrock, 2004).

Interaction with Aldosterone Receptors

Canrenone, as a metabolite of spironolactone, is known for its role in blocking the effects of aldosterone, a hormone involved in regulating blood pressure and fluid balance. This action is beneficial in treating conditions such as hypertension and heart failure, where aldosterone's effects can be detrimental. The study of canrenone's interaction with aldosterone receptors adds valuable knowledge to the field of cardiovascular pharmacology, aiding in the development of more effective treatments for these conditions (Armanini, Sabbadin, Dona', Clari, & Bordin, 2014).

Effects on Vascular Smooth Muscle

Research into the effects of spironolactone, canrenone, and potassium canrenoate on the contractile properties of isolated rat aorta rings has shed light on their potential vascular actions. These compounds were found to relax rat aorta rings precontracted with phenylephrine or KCl in a concentration-dependent manner, suggesting a mechanism of action independent of aldosterone receptor antagonism and potassium channel activation. This study contributes to the understanding of the vasodilatory effects of canrenone and related compounds, which could have implications for their use in treating cardiovascular diseases (Sorrentino et al., 2000).

Implications for Hypertension and Diabetes Management

A clinical trial comparing the effects of canrenone and hydrochlorothiazide (HCTZ) on patients with hypertension and type 2 diabetes revealed that canrenone might have a more favorable impact on metabolic parameters than HCTZ. While both treatments were effective in reducing blood pressure, canrenone showed potential benefits in improving glycemic control and lipid profiles, suggesting its utility in managing patients with hypertension and diabetes. This research highlights the importance of considering metabolic effects when choosing antihypertensive treatments for diabetic patients (Derosa et al., 2018).

Propriétés

IUPAC Name

(8R,9S,10R,13S,14S,17R)-5'-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-19,24H,3-12H2,1-2H3/t16-,17+,18+,19?,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPALHVCPNEJKY-ZQVQXZBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(O5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(O5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747634
Record name (8R,9S,10R,13S,14S,17R)-5'-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52520-27-1
Record name (8R,9S,10R,13S,14S,17R)-5'-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.